4-(3-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile
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Description
4-(3-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile is a useful research compound. Its molecular formula is C17H22N2O3S and its molecular weight is 334.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Azetidinones, including compounds structurally related to "4-(3-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile," have been synthesized and evaluated for their antimicrobial activities. A study by Prajapati and Thakur (2014) described the synthesis of novel azetidinones and their evaluation against various bacterial and fungal strains, demonstrating their potential in antimicrobial therapy (Prajapati & Thakur, 2014).
Structure-Activity Relationships
The structure-activity relationship of azetidinones, especially concerning their antimicrobial and enzymatic inhibition properties, has been a subject of research. Finke et al. (1995) conducted studies on beta-lactam inhibitors of human leukocyte elastase, exploring the effects of varying the alkyl groups at the C-3 position of azetidin-2-ones. Their work contributed to understanding how structural changes influence the activity of these compounds (Finke et al., 1995).
Catalytic Applications
Research has also focused on the catalytic applications of azetidinone derivatives. Wang et al. (2008) evaluated enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition of organozinc reagents to aldehydes, highlighting the potential of azetidinone derivatives in asymmetric synthesis (Wang et al., 2008).
Properties
IUPAC Name |
4-[3-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-oxopropyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-13(2)12-23(21,22)16-10-19(11-16)17(20)8-7-14-3-5-15(9-18)6-4-14/h3-6,13,16H,7-8,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLDKOFYHQTSAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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